N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide
Description
N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide is a structurally unique acetamide derivative featuring a pyridinyl core substituted with hydroxyl, methyl, and oxo groups at positions 3, 2, and 4, respectively. The molecule is further functionalized via a propyl linker to an acetamide group.
Properties
CAS No. |
503189-73-9 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8-11(16)10(15)4-7-13(8)6-3-5-12-9(2)14/h4,7,16H,3,5-6H2,1-2H3,(H,12,14) |
InChI Key |
ISXMHOHIKBJDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCNC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methyl-4-oxo-1(4H)-pyridine with propylamine in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide and related compounds:
Key Research Findings and Comparative Analysis
Substituent-Driven Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl and oxo groups likely reduce its logP compared to analogs like N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide (estimated logP ~2.5) . In contrast, 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (logP 0.64) demonstrates balanced solubility for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
